molecular formula C25H27F2N4O8P B11935252 benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate

benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate

Cat. No.: B11935252
M. Wt: 580.5 g/mol
InChI Key: NHTKGYOMICWFQZ-BSMFTPRPSA-N
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Description

Acelarin (NUC-1031) is a novel anti-cancer agent developed using ProTide technology to overcome resistance mechanisms associated with gemcitabine, a widely used nucleoside analogue. Acelarin is a phosphoramidate modification of gemcitabine, designed to enhance its stability and efficacy in treating various cancers, including pancreatic ductal adenocarcinoma, biliary tract cancer, and ovarian cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acelarin is synthesized through a series of chemical reactions involving the modification of gemcitabine. The key step involves the addition of a phosphoramidate group to gemcitabine, which protects the compound from enzymatic degradation and enhances its cellular uptake .

Industrial Production Methods: The industrial production of Acelarin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Acelarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Acelarin with modified chemical properties and potentially enhanced biological activity .

Scientific Research Applications

Acelarin has a wide range of scientific research applications, including:

Mechanism of Action

Acelarin exerts its effects by bypassing the key resistance mechanisms associated with gemcitabine. It enters cancer cells independent of the human equilibrative nucleoside transporter and does not require deoxycytidine kinase-mediated activation. Once inside the cell, Acelarin is converted to its active form, which inhibits DNA synthesis and induces cell death. The compound also resists cytidine deaminase-mediated breakdown, enhancing its stability and efficacy .

Comparison with Similar Compounds

Uniqueness of Acelarin: Acelarin’s unique phosphoramidate modification allows it to overcome the resistance mechanisms that limit the efficacy of gemcitabine. This modification enhances its stability, cellular uptake, and overall anti-cancer activity, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C25H27F2N4O8P

Molecular Weight

580.5 g/mol

IUPAC Name

benzyl (2S)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21-,23+,40?/m0/s1

InChI Key

NHTKGYOMICWFQZ-BSMFTPRPSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Origin of Product

United States

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